N-[1-(1-adamantyl)-2-oxo-2-piperidin-1-ylethyl]-4-fluorobenzamide
Description
N-[1-(1-adamantyl)-2-oxo-2-piperidin-1-ylethyl]-4-fluorobenzamide is a synthetic organic compound characterized by a unique structural framework combining adamantane, piperidine, and fluorinated aromatic moieties. The piperidin-1-yl-ethyl-oxo backbone introduces conformational flexibility, which may influence its pharmacokinetic profile. This compound is structurally analogous to synthetic cannabinoids and other adamantane-derived bioactive molecules but distinguishes itself through the absence of indole/indazole rings and the inclusion of a piperidine ring .
Properties
IUPAC Name |
N-[1-(1-adamantyl)-2-oxo-2-piperidin-1-ylethyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31FN2O2/c25-20-6-4-19(5-7-20)22(28)26-21(23(29)27-8-2-1-3-9-27)24-13-16-10-17(14-24)12-18(11-16)15-24/h4-7,16-18,21H,1-3,8-15H2,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMXVZXGBPLOGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(C23CC4CC(C2)CC(C4)C3)NC(=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-adamantyl)-2-oxo-2-piperidin-1-ylethyl]-4-fluorobenzamide typically involves multiple steps, starting with the preparation of adamantane derivatives. One common method involves the reaction of adamantanecarboxylic acid with enamides, where the carboxylic acid derivative acts as an alkylating agent . The process includes steps such as reduction, hydrobromination, and dehydrobromination to achieve the desired product .
Industrial Production Methods
Industrial production of adamantane derivatives often employs catalytic processes to enhance yield and efficiency. Techniques such as laser-induced dehydrogenation and oxidative dehydrogenation in the presence of iodine or other oxidants have been explored . These methods aim to produce high-purity compounds suitable for further functionalization and application.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-adamantyl)-2-oxo-2-piperidin-1-ylethyl]-4-fluorobenzamide undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as hydrides.
Substitution: Includes nucleophilic substitution reactions where halides are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include iodine for oxidation, hydrides for reduction, and various nucleophiles for substitution reactions. Conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized adamantane compounds .
Scientific Research Applications
N-[1-(1-adamantyl)-2-oxo-2-piperidin-1-ylethyl]-4-fluorobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(1-adamantyl)-2-oxo-2-piperidin-1-ylethyl]-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the compound’s lipophilicity, allowing it to integrate into lipid membranes and interact with cellular components . This interaction can disrupt enzyme activity, inhibit viral replication, or induce apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights structural similarities and differences between N-[1-(1-adamantyl)-2-oxo-2-piperidin-1-ylethyl]-4-fluorobenzamide and related compounds:
Key Observations:
- Fluorinated Aromatic Rings: The 4-fluorobenzamide group in the target compound mirrors fluorinated substituents in regulated substances (e.g., 5F-AKB48) and may enhance binding to cannabinoid receptors .
- Piperidine vs.
Pharmacological and Regulatory Implications
- Synthetic Cannabinoid Analogs: Compounds like STS-135 and 5F-AKB48 are potent agonists of CB1/CB2 receptors, leading to their classification as controlled substances. The target compound’s structural divergence (piperidine instead of indole/indazole) may result in distinct receptor interactions, though adamantyl and fluorobenzamide groups retain affinity for lipid-rich CNS targets .
- Metabolic Stability: The fluorobenzamide group in the target compound and N-benzyl derivatives () likely improves resistance to oxidative metabolism, extending half-life compared to non-fluorinated analogs .
- Legal Status: Adamantyl-containing carboxamides are heavily regulated (e.g., Schedule 9 in Australia). The target compound’s absence from current lists may reflect its novelty or differing pharmacological profile .
Stereochemical Considerations
The undefined stereocenter in N-[1-(Adamantan-1-yl)-2-(benzylamino)-2-oxoethyl]-4-fluorobenzamide () highlights the importance of stereochemistry in bioactivity. If the target compound has a defined stereocenter, it could exhibit enhanced potency or selectivity compared to racemic mixtures .
Research Findings and Data Gaps
- Binding Affinity Studies: No direct data exists for the target compound, but adamantyl-fluorobenzamide hybrids (e.g., ) show moderate-to-high affinity for cannabinoid receptors in preclinical models .
- Toxicity Profiles : Adamantyl-carboxamides like STS-135 are associated with neurotoxicity and cardiovascular risks. The target compound’s piperidine group may mitigate these effects, but in vivo studies are needed .
- Synthetic Accessibility : The piperidine-ethyl-oxo backbone may simplify synthesis compared to indole/indazole-containing analogs, which require multi-step heterocyclic ring formation .
Biological Activity
N-[1-(1-adamantyl)-2-oxo-2-piperidin-1-ylethyl]-4-fluorobenzamide is a synthetic compound belonging to the class of adamantane derivatives. This compound is characterized by its unique structural properties, which include a rigid, diamond-like framework that enhances its stability and resistance to metabolic degradation. The compound's potential biological activity has garnered attention in various fields, including medicinal chemistry and pharmacology.
Chemical Structure
The IUPAC name of the compound is this compound. Its molecular formula is , and it has a molecular weight of 404.52 g/mol. The compound features an adamantane moiety, a piperidine ring, and a fluorobenzamide group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₄H₁₈FN₂O₂ |
| Molecular Weight | 404.52 g/mol |
| InChI | InChI=1S/C24H31FN2O2/c25-20... |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The compound may exert its effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting cellular metabolism and proliferation.
- Receptor Interaction : It may act as an agonist or antagonist at various receptor sites, influencing signaling pathways critical for cell survival and growth.
- Gene Expression Modulation : The compound could affect the transcription and translation processes of specific genes, leading to alterations in protein synthesis and cellular function.
Cytotoxic Activity
Recent studies have explored the cytotoxic effects of this compound against various cancer cell lines. For instance, in vitro assays have demonstrated that this compound exhibits significant cytotoxicity against certain tumor cells, suggesting its potential as an anticancer agent.
Case Study Example
In a study evaluating the cytotoxic effects of adamantane derivatives, this compound was tested against several cancer cell lines using MTT assays. Results indicated that the compound displayed:
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 | 5.12 |
| SUIT-2 | 8.45 |
| HT-29 | 3.75 |
These findings underscore the compound's potential effectiveness in targeting specific cancer types.
Antiviral and Antibacterial Properties
In addition to its anticancer properties, this compound has been investigated for its antiviral and antibacterial activities. Preliminary data suggest that the compound may exhibit inhibitory effects against certain viral strains and bacterial pathogens, although further research is needed to fully elucidate these properties.
Comparison with Related Compounds
This compound shares structural similarities with other adamantane derivatives known for their therapeutic applications:
| Compound Name | Activity Type | Notes |
|---|---|---|
| Amantadine | Antiviral | Used for influenza treatment |
| Memantine | Neuroprotective | Used in Alzheimer's disease |
| Rimantadine | Antiviral | Similar mechanism to amantadine |
The unique combination of functional groups in this compound may provide distinct pharmacological properties compared to these analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
